(2R,3S)-3,4-dihydroxy-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanal
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Overview
Description
(2R,3S)-3,4-dihydroxy-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanal is a complex organic compound with multiple hydroxyl groups and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3,4-dihydroxy-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanal typically involves the following steps:
Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Glycosylation: The tetrahydropyran ring is glycosylated to attach the butanal moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidized derivatives: Carboxylic acids, ketones.
Reduced derivatives: Alcohols, alkanes.
Substituted products: Halogenated compounds, amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Study of reaction mechanisms: It is used to study the mechanisms of various organic reactions.
Biology
Biochemical studies: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine
Drug development: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry
Material science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl groups and the tetrahydropyran ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate biochemical pathways and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3,4-dihydroxy-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanoic acid
- (2R,3S)-3,4-dihydroxy-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanol
Uniqueness
The unique combination of hydroxyl groups and the tetrahydropyran ring in (2R,3S)-3,4-dihydroxy-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanal distinguishes it from other similar compounds. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C10H18O9 |
---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
(2R,3S)-3,4-dihydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanal |
InChI |
InChI=1S/C10H18O9/c11-1-4(14)5(2-12)18-10-9(17)8(16)7(15)6(3-13)19-10/h2,4-11,13-17H,1,3H2/t4-,5-,6+,7+,8-,9+,10-/m0/s1 |
InChI Key |
RBCGCCLPRSZZCE-SGWQGHRUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(CO)O)O)O)O)O |
Origin of Product |
United States |
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